molecular formula C16H14ClN3O2S B6537774 N-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021255-29-7

N-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B6537774
CAS RN: 1021255-29-7
M. Wt: 347.8 g/mol
InChI Key: FYNOVJZULWLCGI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, structural formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .

Scientific Research Applications

Antiviral Activity

The compound has been associated with potential antiviral activity . It’s suggested that the compound could be used in the development of new drugs to combat various viral diseases. More research is needed to fully understand the mechanism of action and the spectrum of viruses it could potentially target.

Antimicrobial Activity

The compound has also been linked to antimicrobial activity . This suggests that it could be used in the development of new antimicrobial drugs. Further studies are required to determine its effectiveness against different types of microbes and the potential for resistance development.

Antifungal Activity

The compound has shown potential for antifungal activity . This could make it a candidate for the development of new antifungal drugs. More research is needed to determine its effectiveness against various types of fungi and the potential for resistance development.

Antitumor and Cytotoxic Activity

The compound has demonstrated potential antitumor and cytotoxic activity . This suggests that it could be used in the development of new cancer treatments. Further research is needed to understand its mechanism of action and its effectiveness against different types of cancer.

Agricultural Applications

The compound has potential agricultural applications due to its antifungal and antimicrobial properties . It could be used in the development of new pesticides or treatments for plant diseases. Further research is needed to determine its safety and effectiveness in agricultural settings.

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves the drug’s interaction with certain proteins or enzymes in the body .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c17-12-5-3-10(4-6-12)13(21)9-23-15-8-7-14(19-20-15)18-16(22)11-1-2-11/h3-8,11H,1-2,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNOVJZULWLCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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